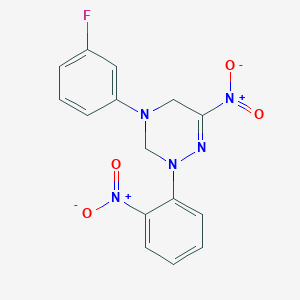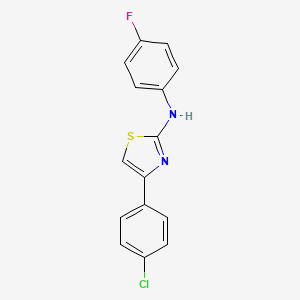![molecular formula C24H18N4O5 B11536308 (4R)-2-amino-5-hydroxy-8-{(Z)-[(3-methoxyphenyl)imino]methyl}-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile](/img/structure/B11536308.png)
(4R)-2-amino-5-hydroxy-8-{(Z)-[(3-methoxyphenyl)imino]methyl}-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-amino-5-hydroxy-8-{(Z)-[(3-methoxyphenyl)imino]methyl}-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-amino-5-hydroxy-8-{(Z)-[(3-methoxyphenyl)imino]methyl}-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the amino, hydroxy, and nitrophenyl groups through various substitution and addition reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-2-amino-5-hydroxy-8-{(Z)-[(3-methoxyphenyl)imino]methyl}-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group yields a ketone, while reduction of the nitro group produces an amine.
Applications De Recherche Scientifique
(4R)-2-amino-5-hydroxy-8-{(Z)-[(3-methoxyphenyl)imino]methyl}-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (4R)-2-amino-5-hydroxy-8-{(Z)-[(3-methoxyphenyl)imino]methyl}-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the chromene core of the target compound.
Diketene: Used in the synthesis of various organic compounds, sharing some structural similarities.
Uniqueness
What sets (4R)-2-amino-5-hydroxy-8-{(Z)-[(3-methoxyphenyl)imino]methyl}-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile apart is its combination of multiple functional groups in a single molecule, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C24H18N4O5 |
|---|---|
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
(4R)-2-amino-5-hydroxy-8-[(3-methoxyphenyl)iminomethyl]-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C24H18N4O5/c1-32-16-6-4-5-15(11-16)27-13-14-9-10-20(29)22-21(18(12-25)24(26)33-23(14)22)17-7-2-3-8-19(17)28(30)31/h2-11,13,21,29H,26H2,1H3/t21-/m0/s1 |
Clé InChI |
PZEBRVGNLLTSJU-NRFANRHFSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)N=CC2=C3C(=C(C=C2)O)[C@H](C(=C(O3)N)C#N)C4=CC=CC=C4[N+](=O)[O-] |
SMILES canonique |
COC1=CC=CC(=C1)N=CC2=C3C(=C(C=C2)O)C(C(=C(O3)N)C#N)C4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B11536226.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536248.png)


![butyl 4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}benzoate](/img/structure/B11536266.png)

![2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11536285.png)
![4-bromo-2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11536289.png)
![3-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11536298.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide](/img/structure/B11536304.png)

![1-{2-[(E)-{2-[2-(azepan-1-ylsulfonyl)-4-nitrophenyl]hydrazinylidene}methyl]phenyl}-N,N-diethylpiperidine-3-carboxamide](/img/structure/B11536318.png)
